molecular formula C60H35BrF24NO3- B11822486 [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide

[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide

Cat. No.: B11822486
M. Wt: 1353.8 g/mol
InChI Key: UXOVSZLLOCAQBM-UHFFFAOYSA-M
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Description

[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[138002,1103,8018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide is a highly complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide typically involves multiple steps, including the formation of the spirocyclic core, the introduction of trifluoromethyl groups, and the final bromination step. Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups.

    Reduction: Reduction reactions may target the spirocyclic core or the trifluoromethyl groups.

    Substitution: The bromide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to its multiple functional groups and potential interactions with biological targets.

Medicine

Medicinal applications could include its use as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity, while the spirocyclic core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;chloride
  • [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;iodide

Uniqueness

The uniqueness of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C60H35BrF24NO3-

Molecular Weight

1353.8 g/mol

IUPAC Name

[5-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide

InChI

InChI=1S/C60H35F24NO3.BrH/c61-53(62,63)34-11-30(12-35(19-34)54(64,65)66)51(86,31-13-36(55(67,68)69)20-37(14-31)56(70,71)72)42-23-44-46(50(25-42)7-9-88-10-8-50)24-47(45-27-85-26-29-6-5-28-3-1-2-4-43(28)48(29)49(44)45)52(87,32-15-38(57(73,74)75)21-39(16-32)58(76,77)78)33-17-40(59(79,80)81)22-41(18-33)60(82,83)84;/h1-6,11-23,26-27,86-87H,7-10,24-25H2;1H/p-1

InChI Key

UXOVSZLLOCAQBM-UHFFFAOYSA-M

Canonical SMILES

C1COCCC12CC(=CC3=C2CC(=C4C3=C5C(=CN=C4)C=CC6=CC=CC=C65)C(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)(C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C(C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O.[Br-]

Origin of Product

United States

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